molecular formula C8H8N2 B13126613 3-Methylpyrazolo[1,5-a]pyridine

3-Methylpyrazolo[1,5-a]pyridine

Cat. No.: B13126613
M. Wt: 132.16 g/mol
InChI Key: KLSKDQANNFRWGT-UHFFFAOYSA-N
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Description

3-Methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyrazolo[1,5-a]pyridine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with β-dicarbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazolo[1,5-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and environmentally friendly solvents to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Methylpyrazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .

Scientific Research Applications

3-Methylpyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylpyrazolo[1,5-a]pyridine is unique due to its specific ring fusion and the presence of a methyl group at the 3-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

3-methylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-6-9-10-5-3-2-4-8(7)10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSKDQANNFRWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CN2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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